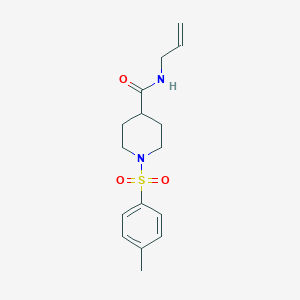

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide

Description

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound is known for its unique structural features, which include an allyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety.

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonyl-N-prop-2-enylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-3-10-17-16(19)14-8-11-18(12-9-14)22(20,21)15-6-4-13(2)5-7-15/h3-7,14H,1,8-12H2,2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNPRVHLLSWPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.

Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles to replace the allyl group or other substituents.

Common Reagents and Conditions

Oxidation: DMSO, microwave assistance.

Reduction: LiAlH4, anhydrous conditions.

Substitution: Allyl halides, basic conditions.

Major Products Formed

Oxidation: N-sulfonyl-2-aryloxoacetamides.

Reduction: Modified piperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula: . Its structure includes a piperidine ring, a sulfonamide group, and an enamine moiety, which contribute to its biological activity. The presence of the 4-methylbenzenesulfonyl group enhances its lipophilicity and ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from piperidine structures. For instance, derivatives synthesized from 4-methylbenzenesulfonyl-piperidine have shown promising results in inhibiting cancer cell proliferation. In one study, a series of propanamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity of Piperidine Derivatives

| Compound ID | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 6h | 20.12 ± 6.20 | Breast Cancer |

| 6j | 10.84 ± 4.20 | Colon Cancer |

| 6e | 24.57 ± 1.62 | Cervical Cancer |

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological properties, including potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The compound's ability to modulate neurotransmitter systems makes it a candidate for further exploration in neuropharmacology.

Synthesis and Derivative Studies

The synthesis of 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine derivatives with sulfonyl chlorides. Studies have reported various synthetic routes leading to the formation of this compound and its analogs, emphasizing the importance of optimizing conditions for yield and purity .

Table 2: Synthetic Routes for Piperidine Derivatives

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | 4-methylbenzenesulfonyl chloride + ethyl piperidinecarboxylate | Na2CO3 solution, pH 9-10 | 73-85 |

| 2 | Ethyl piperidinecarboxylate + hydrazine derivatives | Stirring at room temperature | Variable |

Case Studies and Research Findings

Numerous studies have investigated the biological activities of related compounds featuring piperidine cores:

- Anticancer Evaluation : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against multiple cancer cell lines, validating their potential as therapeutic agents .

- Neuropharmacological Investigations : Research has indicated that modifications on the piperidine ring can enhance binding affinity to neurotransmitter receptors, suggesting a pathway for developing new treatments for neurological disorders .

- Pharmacokinetic Studies : The pharmacokinetic profiles of synthesized derivatives have been explored, highlighting their absorption, distribution, metabolism, and excretion (ADME) properties which are crucial for drug development .

Mechanism of Action

The mechanism of action of 1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, in oxidation reactions, DMSO nucleophilically attacks the ethylic triple bond, transferring its oxygen atom to form zwitterionic anionic N-sulfonyliminiums, which then undergo further nucleophilic attack to complete the oxidation .

Comparison with Similar Compounds

Similar Compounds

- N-allyl-4-methylbenzenesulfonamide

- N-allyl-N-[(4-methylphenyl)sulfonyl]alanine

- N-allyl-N-[(4-methylphenyl)sulfonyl]prolinamide

Uniqueness

1-(4-methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is unique due to its combination of an allyl group, a piperidine ring, and a sulfonyl group attached to a methylphenyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

1-(4-Methylbenzenesulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide is a complex organic compound with potential biological activities due to its unique structural features, including a piperidine ring, a sulfonyl group, and a carboxamide moiety. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 428.5 g/mol. Its structural components suggest interactions with various biological targets:

| Component | Description |

|---|---|

| Piperidine Ring | Provides a basic nitrogen atom for interaction. |

| Sulfonyl Group | Enhances solubility and potential enzyme inhibition. |

| Carboxamide Moiety | Contributes to hydrogen bonding and receptor affinity. |

Antimicrobial Properties

Research indicates that compounds with piperidine structures often exhibit antibacterial activity. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is known for its antibacterial properties, suggesting that this compound may also possess similar effects.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Piperidine derivatives have been associated with inhibition of acetylcholinesterase (AChE) and urease . A study highlighted that compounds bearing the piperidine nucleus effectively inhibit AChE, which is crucial for treating neurodegenerative diseases .

Anticancer Activity

Piperidine derivatives are also being investigated for their anticancer properties. The presence of the sulfonamide group in related compounds has been linked to anticancer activity, making it plausible that this compound could exhibit similar effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following modifications have been studied in related compounds:

| Modification | Effect on Activity |

|---|---|

| Alkyl Substituents | Increased lipophilicity enhances membrane penetration. |

| Functional Group Variations | Altered binding affinity to target enzymes/receptors. |

Study on Antimicrobial Activity

A study conducted on various piperidine derivatives demonstrated that modifications in the sulfonyl group significantly influenced their antimicrobial efficacy. Compounds similar to this compound were shown to inhibit bacterial growth effectively, suggesting a promising avenue for further research .

Evaluation of Enzyme Inhibition

In another study, piperidine-based compounds were synthesized and evaluated for their ability to inhibit AChE. The results indicated that specific structural features, such as the presence of a sulfonyl group, enhanced inhibitory potency against AChE, which could be relevant for developing treatments for Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.